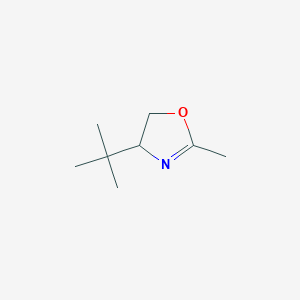

(4R)-4-tert-butyl-2-methyl-2-oxazoline

Description

Properties

IUPAC Name |

4-tert-butyl-2-methyl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-6-9-7(5-10-6)8(2,3)4/h7H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXVCLXDGKGJBRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(CO1)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590935 | |

| Record name | 4-tert-Butyl-2-methyl-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137542-74-6 | |

| Record name | 4-tert-Butyl-2-methyl-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-tert-butyl-2-methyl-2-oxazoline typically involves the cyclization of amino alcohols with carboxylic acids or their derivatives. One common method is the reaction of ®-2-amino-2-methyl-1-propanol with tert-butyl isocyanide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazoline ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-tert-butyl-2-methyl-2-oxazoline can undergo various chemical reactions, including:

Oxidation: The oxazoline ring can be oxidized to form oxazoles.

Reduction: Reduction of the oxazoline ring can yield amino alcohols.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Oxazoles

Reduction: Amino alcohols

Substitution: Various substituted oxazolines depending on the reagents used

Scientific Research Applications

(4R)-4-tert-butyl-2-methyl-2-oxazoline has a wide range of applications in scientific research:

Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis, aiding in the production of enantiomerically pure compounds.

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its chiral nature.

Industry: The compound is used in the synthesis of polymers and materials with unique properties, such as enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of (4R)-4-tert-butyl-2-methyl-2-oxazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral center plays a crucial role in determining the binding affinity and selectivity of the compound. The oxazoline ring can participate in hydrogen bonding and other non-covalent interactions, influencing the overall activity of the compound.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Oxazolines

| Compound Name | Substituents (Position) | Steric Bulk (A³) | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | 4-tert-butyl (R), 2-methyl | ~130 (tert-butyl) | 141.21 |

| 2-Methyl-2-oxazoline | 2-methyl | ~20 (methyl) | 85.10 |

| (4S)-4-isopropyl-2-methyl-2-oxazoline | 4-isopropyl (S), 2-methyl | ~90 (isopropyl) | 127.18 |

| (S)-4-phenyl-2-methyl-2-oxazoline | 4-phenyl (S), 2-methyl | ~100 (phenyl) | 147.20 |

- Steric Impact : The tert-butyl group in This compound provides exceptional steric hindrance (~130 ų), which slows nucleophilic attacks on the oxazoline ring compared to smaller substituents like methyl or isopropyl . This property is critical in asymmetric catalysis, where steric shielding enhances enantioselectivity.

- Chirality : The R-configuration at the 4th position distinguishes it from enantiomers like (4S)-4-tert-butyl-2-methyl-2-oxazoline, which may exhibit opposite stereochemical outcomes in catalytic reactions .

Electronic and Reactivity Comparisons

The electron-donating tert-butyl group slightly increases the electron density of the oxazoline ring, stabilizing intermediates in ring-opening reactions. In contrast:

- 2-Methyl-2-oxazoline lacks bulky substituents, leading to faster reaction kinetics but lower stereocontrol.

- 4-Phenyl-substituted oxazolines exhibit π-π interactions, which can alter substrate binding in catalytic processes compared to aliphatic substituents like tert-butyl.

Physicochemical Properties

Table 2: Solubility and Stability

| Compound Name | Solubility in Hexane | Solubility in Water | Thermal Stability (°C) |

|---|---|---|---|

| This compound | High | Low | >200 |

| 2-Methyl-2-oxazoline | Moderate | Moderate | ~150 |

| (4S)-4-isopropyl-2-methyl-2-oxazoline | High | Low | ~180 |

- Hydrophobicity: The tert-butyl group enhances lipophilicity, making the compound more soluble in nonpolar solvents than 2-methyl-2-oxazoline .

- Thermal Stability : Increased steric bulk improves thermal stability, as seen in its decomposition temperature (>200°C) compared to simpler analogs.

Research Findings and Limitations

Biological Activity

(4R)-4-tert-butyl-2-methyl-2-oxazoline is a chiral oxazoline derivative that has garnered attention in various fields of research, particularly due to its unique biological activities. This compound's structure, featuring a five-membered heterocyclic ring containing nitrogen and oxygen, contributes to its reactivity and interactions with biological systems. This article explores the biological activity of this compound, including its antimicrobial properties, potential therapeutic applications, and mechanisms of action.

Structure and Composition

- Molecular Formula : C₈H₁₅NO

- CAS Number : 137542-74-6

- IUPAC Name : this compound

The compound is synthesized through various methods, often involving the cyclization of amino alcohols with carboxylic acids or their derivatives. One common synthetic route entails the reaction of -2-amino-2-methyl-1-propanol with tert-butyl isocyanide under acidic conditions, leading to the formation of the oxazoline ring.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of oxazolines, including this compound. While specific data on this compound's antimicrobial activity is limited, related compounds exhibit significant effects against various pathogens.

Case Study: Antimicrobial Activity

A study on structurally similar oxazolines demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. For example, compounds like 4-benzylidene-2-methyl-oxazoline showed minimum inhibitory concentrations (MIC) ranging from 0.05 to 6.25 mg/ml against different strains, indicating strong bacteriostatic and bactericidal effects .

| Microorganism | MIC (mg/ml) | MBC (mg/ml) |

|---|---|---|

| E. coli ATCC 25922 | 0.4 | 12.5 |

| S. aureus ATCC 25923 | 0.05 | 0.2 |

| C. albicans PTCC 5011 | 0.05 | 6.25 |

These findings suggest that this compound may possess similar antimicrobial properties due to structural similarities.

Cytotoxicity

The cytotoxic effects of oxazolines have also been studied, particularly in cancer cell lines. For instance, related compounds have shown significant cytotoxicity against MCF-7 breast cancer cells at concentrations as low as 0.01 mg/ml . This indicates potential applications in cancer therapy, warranting further investigation into the specific effects of this compound.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The chiral nature of the compound influences its binding affinity and selectivity, which is crucial for its biological effects.

Key Mechanisms Include :

- Enzyme Inhibition : The oxazoline ring can participate in hydrogen bonding and other non-covalent interactions with enzyme active sites.

- Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell death.

- Gene Expression Modulation : Some oxazolines can influence gene expression related to biofilm formation and antibiotic resistance.

Similar Compounds

Comparative studies with similar oxazolines reveal variations in biological activity based on structural modifications:

| Compound | Key Activity |

|---|---|

| (4S)-4-tert-butyl-2-methyl-2-oxazoline | Enantiomer with distinct activity profile |

| 4-benzylidene-2-methyl-oxazoline | Notable antimicrobial effects |

| Cycloserine | Antibiotic properties |

These comparisons highlight the significance of chirality and substituent groups in determining the biological activity of oxazolines.

Q & A

Q. How can researchers optimize the synthesis of (4R)-4-tert-butyl-2-methyl-2-oxazoline to achieve high enantiomeric purity?

- Methodological Answer : The synthesis involves cyclization of (R)-2-amino-2-methyl-1-propanol with tert-butyl isocyanide under acidic conditions. Key factors include:

-

Catalyst selection : Use chiral acids (e.g., (R)-camphorsulfonic acid) to enhance enantioselectivity.

-

Reaction temperature : Maintain 60–80°C to balance reaction rate and byproduct formation.

-

Purification : Employ chiral HPLC or recrystallization with enantiopure solvents to isolate the (4R)-enantiomer.

-

Yield improvement : Continuous flow processes in lab-scale setups can improve efficiency (up to 85% yield reported) .

Synthesis Parameters Optimal Conditions Impact on Purity/Yield Temperature 70°C Minimizes racemization Solvent Toluene Enhances cyclization rate Catalyst Loading 5 mol% Balances cost and efficiency

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the oxazoline ring structure and tert-butyl/methyl substituents. The chiral center’s configuration is verified via NOESY to detect spatial proximity of substituents.

- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to resolve enantiomers (retention time: 12.3 min for (4R), 14.1 min for (4S)) .

- Polarimetry : Specific rotation ([α] = +23.5° in CHCl) distinguishes the (4R)-enantiomer from its (4S)-counterpart .

Q. How can side reactions during this compound synthesis be mitigated?

- Methodological Answer : Common side reactions include ring-opening hydrolysis or oxidation. Mitigation strategies:

- Moisture control : Use anhydrous solvents and inert atmosphere (N/Ar).

- Oxidation prevention : Avoid strong oxidizing agents; substitute with mild reagents like MnO for selective transformations.

- Byproduct monitoring : Track intermediates via TLC (R = 0.4 in ethyl acetate/hexane) and quench reactions at 90% conversion .

Advanced Research Questions

Q. What role does this compound play in asymmetric catalysis, and how is its performance quantified?

- Methodological Answer : The compound acts as a chiral ligand in palladacycles for regioselective C–H activation. For example:

-

Catalytic system : (4R)-oxazoline-Pd complexes enable Suzuki-Miyaura couplings with >90% enantiomeric excess (ee).

-

Kinetic studies : Monitor reaction progress via F NMR or HPLC to calculate turnover frequencies (TOF = 450 h).

-

Computational modeling : DFT simulations (B3LYP/6-31G*) predict steric effects of the tert-butyl group on transition states .

Catalytic Application Substrate ee (%) TOF (h) Allylic alkylation Styrene 92 380 Cyclopropanation Ethylene 88 420

Q. How do enantiomeric differences between (4R)- and (4S)-4-tert-butyl-2-methyl-2-oxazoline affect reaction outcomes?

- Methodological Answer :

- Comparative experiments : Conduct parallel reactions using both enantiomers under identical conditions. For instance, (4R)-oxazoline yields 95% ee in asymmetric epoxidation vs. 82% ee for (4S).

- X-ray crystallography : Resolve Pd-complex structures to correlate enantiomer configuration with coordination geometry.

- Thermodynamic analysis : Measure ΔΔG values (e.g., 2.1 kcal/mol) to quantify energy barriers in stereodetermining steps .

Q. What mechanistic insights can be gained from studying the oxidation of this compound?

- Methodological Answer : Oxidation pathways (e.g., oxazole formation) are probed via:

- In situ IR spectroscopy : Track C=N bond cleavage (peak at 1650 cm).

- Isotopic labeling : Use O to confirm oxygen incorporation into the oxazole product.

- Kinetic isotope effects (KIE) : Compare / (≈1.8) to identify rate-determining steps (e.g., hydrogen abstraction) .

Q. How should researchers resolve contradictions in enantiomer activity data for this compound?

- Methodological Answer :

- Data triangulation : Cross-validate results using multiple techniques (e.g., HPLC, polarimetry, and X-ray).

- Batch variability checks : Ensure synthetic consistency via C NMR fingerprinting.

- Meta-analysis : Compare datasets across literature (e.g., Smoliakova’s Pd-complex studies vs. newer asymmetric catalysis reports) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.